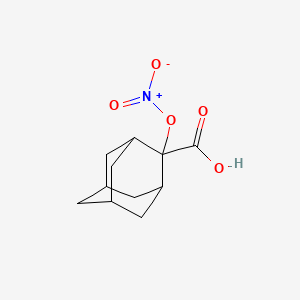![molecular formula C16H12Cl2N2O2 B5857708 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5857708.png)
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized through various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed in detail below.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, studies have shown that it interacts with cellular targets, including enzymes and receptors, to exert its biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with G protein-coupled receptors (GPCRs) to exert its antimicrobial and anticancer activities.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole exhibits various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In vivo studies have shown that it exhibits anti-inflammatory activity in animal models of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
For the research on 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole include the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to evaluate its safety and toxicity profiles.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been achieved through various methods, including the reaction of 4-chlorobenzyl chloride with potassium phthalimide followed by the reaction of the resulting product with 4-chlorophenylacetic acid and hydrazine hydrate. Another method involves the reaction of 4-chlorobenzyl chloride with sodium azide followed by the reaction of the resulting product with 4-chlorophenylacetic acid and hydrazine hydrate. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
3-(4-chlorobenzyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities. In agricultural chemistry, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a polymer additive.
properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-3-1-11(2-4-12)9-15-19-16(22-20-15)10-21-14-7-5-13(18)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXDDWTESAGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenoxy)methyl]-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)

![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)








![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)